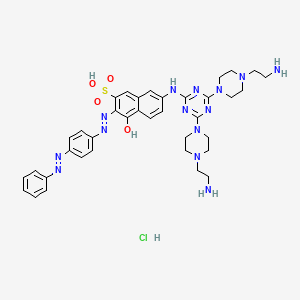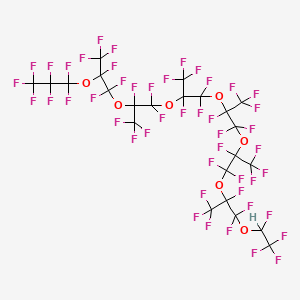
3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ether linkages and a high degree of fluorination, which imparts it with distinct chemical and physical properties.
Preparation Methods
The synthesis of 3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)- involves multiple steps, typically starting with the preparation of the heptaoxatetracosane backbone. This backbone is then subjected to a series of reactions to introduce the fluorinated groups. Industrial production methods often involve the use of specialized fluorinating agents and controlled reaction conditions to ensure the desired degree of fluorination and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The ether linkages can be oxidized under specific conditions, leading to the formation of carbonyl-containing products.
Reduction: The fluorinated groups can be reduced, although this typically requires harsh conditions and specialized reagents.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles
Scientific Research Applications
3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the effects of fluorination on chemical reactivity and stability.
Biology: Its unique properties make it useful in the development of fluorinated biomolecules and probes.
Medicine: It is investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.
Industry: It is used in the development of advanced materials, including coatings and lubricants, due to its high thermal and chemical stability
Mechanism of Action
The mechanism of action of this compound is largely determined by its fluorinated groups and ether linkages. The fluorinated groups can interact with various molecular targets, including enzymes and receptors, altering their activity. The ether linkages provide flexibility and stability, allowing the compound to interact with a wide range of biological and chemical systems .
Comparison with Similar Compounds
Similar compounds include other highly fluorinated ethers and polyethers, such as:
3,6,9,12,15,18,21-Heptaoxatritriacontane: Similar in structure but with fewer fluorinated groups.
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol: Contains hydroxyl groups instead of fluorinated groups. These compounds share some properties with 3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)- but differ in their reactivity and applications due to the presence of different functional groups
Properties
CAS No. |
59852-65-2 |
|---|---|
Molecular Formula |
C23HF47O7 |
Molecular Weight |
1282.2 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane |
InChI |
InChI=1S/C23HF47O7/c24-1(2(25,26)27)71-18(59,60)4(30,11(39,40)41)73-20(63,64)6(32,13(45,46)47)75-22(67,68)8(34,15(51,52)53)77-23(69,70)9(35,16(54,55)56)76-21(65,66)7(33,14(48,49)50)74-19(61,62)5(31,12(42,43)44)72-17(57,58)3(28,29)10(36,37)38/h1H |
InChI Key |
FRXPWPKRXZUZRK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


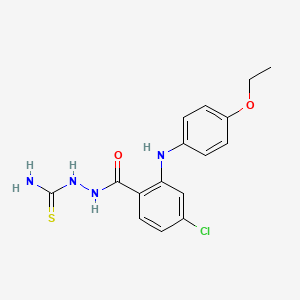


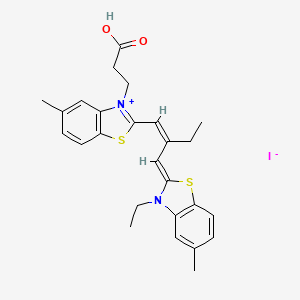
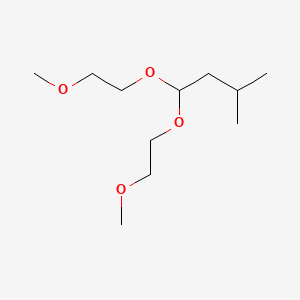
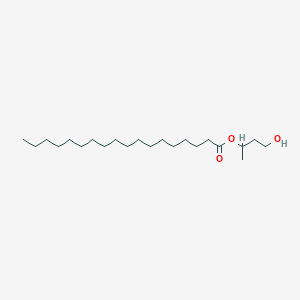
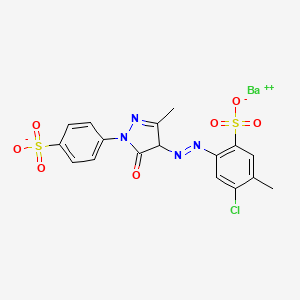
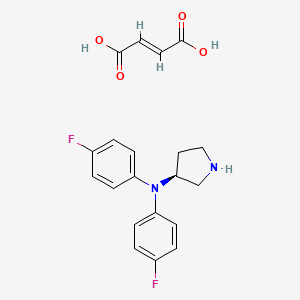

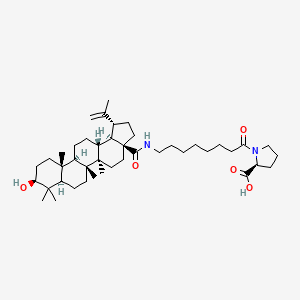

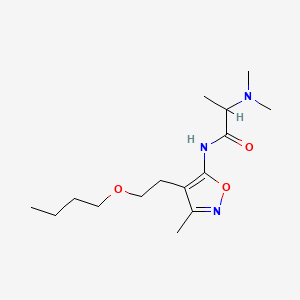
![13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12735269.png)
